quin-C1 -

quin-C1

Catalog Number: EVT-254599
CAS Number:
Molecular Formula: C26H27N3O4
Molecular Weight: 445.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quin-C1 is a synthetic, substituted quinazolinone compound identified as a potent and selective agonist of the Formyl Peptide Receptor-Like 1 (FPRL1), a G protein-coupled receptor involved in various cellular processes, including chemotaxis, degranulation, and cytokine production [, ]. It serves as a valuable tool in scientific research to investigate FPRL1 signaling pathways and explore its therapeutic potential in inflammatory and neurodegenerative diseases.

Quin-C7

Compound Description: Quin-C7 is a quinazolinone derivative structurally similar to Quin-C1 but with a hydroxyl substitution at the para position of the 2-phenyl group instead of a methoxy group. This structural modification renders Quin-C7 a formyl peptide receptor-like 1 (FPRL1) antagonist, unlike Quin-C1, which acts as an FPRL1 agonist [].

Relevance to Quin-C1: Quin-C7 highlights the importance of the para substituent on the 2-phenyl group in dictating the pharmacological activity of Quin-C1 and its analogs. The ability of Quin-C7 to inhibit Quin-C1-induced effects in vitro and in vivo further emphasizes its close relationship to Quin-C1 in terms of receptor binding and downstream signaling [].

WRW4

Compound Description: WRW4 is a potent and selective antagonist of the formyl peptide receptor 2 (Fpr2) [, ]. It is a peptide-based compound, unlike Quin-C1.

Relevance to Quin-C1: Studies utilize WRW4 to confirm the involvement of Fpr2 in the observed effects of Quin-C1. Specifically, pre-treatment with WRW4 effectively blocks the ability of Quin-C1 to reduce Aβ1-42-induced ROS production in microglia, confirming that Quin-C1 exerts its actions through Fpr2 [, ].

N-Formyl-Met-Leu-Phe (fMLF)

Compound Description: fMLF is a naturally occurring formylated peptide that acts as a potent chemoattractant for neutrophils and other immune cells. It is a well-established agonist of formyl peptide receptors, particularly FPR1 [, ].

Relevance to Quin-C1: fMLF serves as a comparative agonist in studies investigating the structure-activity relationships of formyl peptide receptors. Notably, mouse Fpr1 demonstrates high sensitivity to fMLF, contrasting with the low potency of fMLF at mouse Fpr2, which Quin-C1 activates more effectively [, ]. This difference highlights the distinct pharmacological profiles of FPR subtypes and informs the development of selective agonists like Quin-C1.

WKYMVm (Trp-Lys-Tyr-Met-Val-d-Met-NH2)

Compound Description: WKYMVm is a synthetic hexapeptide recognized as a potent agonist for both human and mouse formyl peptide receptor-like 1 (FPRL1) [, ]. It is structurally distinct from Quin-C1.

Relevance to Quin-C1: WKYMVm serves as a reference agonist for characterizing the pharmacological activity of Quin-C1 at FPRL1. While both compounds activate FPRL1, Quin-C1 generally exhibits lower potency and efficacy compared to WKYMVm in inducing neutrophil degranulation and other cellular responses [, ]. This comparison emphasizes that despite targeting the same receptor, subtle differences in binding affinity and downstream signaling can exist between different agonists.

Compound 43

Compound Description: Compound 43 is a nitrosylated pyrazolone derivative identified as a synthetic agonist for mouse Fpr2 []. Its structure differs significantly from the quinazolinone scaffold of Quin-C1.

Relevance to Quin-C1: Both Compound 43 and Quin-C1 are classified as non-peptide agonists of mouse Fpr2 and display similar efficacy in activating this receptor []. This observation suggests that diverse chemical structures can interact with and activate Fpr2. The existence of multiple structurally distinct agonists for Fpr2 opens avenues for developing novel therapeutics with improved selectivity and pharmacological properties.

Source and Classification

Quin C1 is classified as a small molecule agonist of formyl peptide receptors, which are G-protein coupled receptors (GPCRs). These receptors play crucial roles in the immune system, mediating responses to bacterial infections and tissue injury. Quin C1 has been synthesized for research purposes, particularly in studies focusing on its anti-inflammatory properties and its ability to serve as a probe in imaging applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of Quin C1 typically involves multi-step organic reactions, including condensation reactions that yield the desired quinazoline structure. A notable method includes the use of aroyl- and heteroaroylhydrazides, which react to form 4-oxo-1,2,3,4-tetrahydroquinazoline derivatives. This synthetic pathway allows for modifications that enhance the compound's biological properties .

Technical details regarding synthesis often include:

  • Reagents: Specific hydrazides and solvents are utilized.
  • Conditions: Reactions may require controlled temperatures and pH levels.
  • Purification: Techniques such as thin-layer chromatography and column chromatography are employed to isolate pure Quin C1.
Molecular Structure Analysis

Structure and Data

Quin C1 exhibits a complex molecular structure characterized by a quinazoline core. The molecular formula is typically represented as C12H14N4OC_{12}H_{14}N_{4}O, indicating the presence of nitrogen and oxygen functional groups that contribute to its reactivity.

Key structural data include:

  • Molecular Weight: Approximately 230.26 g/mol.
  • Spectroscopic Data: Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to confirm structural integrity, with typical signals observed for aromatic protons and functional groups .
Chemical Reactions Analysis

Reactions and Technical Details

Quin C1 participates in various chemical reactions primarily related to its interactions with formyl peptide receptors. These interactions can lead to downstream signaling cascades that modulate immune responses.

Specific reactions include:

  • Agonistic Activity: Quin C1 activates FPR1 and FPR2, leading to calcium mobilization in neutrophils.
  • Inflammatory Response Modulation: In vivo studies demonstrate that Quin C1 can reduce levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in models of lung injury .
Mechanism of Action

Process and Data

The mechanism of action for Quin C1 involves binding to formyl peptide receptors on immune cells. Upon activation, these receptors trigger intracellular signaling pathways that result in cellular responses such as chemotaxis and cytokine release.

Key aspects include:

  • Calcium Mobilization: Activation leads to an increase in intracellular calcium levels, essential for various cellular functions.
  • Cytokine Modulation: Quin C1's ability to downregulate inflammatory cytokines positions it as a potential therapeutic agent for inflammatory diseases .
Physical and Chemical Properties Analysis

Physical Properties

Quin C1 is typically presented as a white to off-white powder with moderate solubility in organic solvents. Its melting point and boiling point are yet to be extensively documented but can be inferred from similar compounds within its class.

Chemical Properties

Chemical properties include:

  • Stability: Quin C1 is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: The presence of functional groups allows it to participate in electrophilic substitutions or nucleophilic attacks depending on the reaction conditions .
Applications

Scientific Uses

Quin C1 has several applications in scientific research:

  • Imaging Probes: Due to its selective binding affinity for formyl peptide receptors, Quin C1 can be conjugated with fluorescent dyes for imaging inflammation in vivo.
  • Therapeutic Research: Its anti-inflammatory properties make it a candidate for developing treatments for conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders .
  • Biological Studies: Used extensively in studies exploring receptor-ligand interactions, Quin C1 aids in understanding the role of formyl peptide receptors in immune responses.
Molecular Pharmacology of Quin C1 as a Formyl Peptide Receptor 2 (FPR2/ALX) Agonist

Receptor Binding Specificity and Selectivity Profiling Across FPR Subtypes

Quin C1 (4-butoxy-N-[2-(4-methoxy-phenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]-benzamide) is a synthetic small-molecule agonist identified through high-throughput screening of compound libraries using FPR2/ALX-mediated NF-κB activation assays [10]. This quinazolinone derivative exhibits remarkable specificity for FPR2/ALX (formyl peptide receptor 2/lipoxin A4 receptor) over other FPR subtypes. Binding assays reveal that Quin C1 occupies a site on FPR2/ALX that partially overlaps with the binding pocket of the potent peptide agonist WKYMVm, yet it demonstrates negligible affinity for human FPR1 or FPR3 [9] [10].

The structural basis for this selectivity was elucidated through cryo-electron microscopy studies of Quin C1 bound to FPR2/ALX in complex with heterotrimeric Gi protein. These structural analyses revealed that Quin C1 stabilizes a unique conformational state in the receptor's orthosteric pocket, primarily through interactions with transmembrane helices 3, 5, and 7. Key binding residues include Arg²⁰⁵, Glu¹⁰⁷, and Tyr³⁰⁰, which form hydrogen bonds and hydrophobic contacts with the quinazolinone core and butoxybenzamide moiety of Quin C1 [1].

Table 1: Selectivity Profile of Quin C1 Across Human FPR Subtypes

Receptor SubtypeAffinity (Kd)Functional ResponsePrimary Agonist Comparison
FPR2/ALX8.3-8.5 pKiFull agonistWKYMVm, LXA4
FPR1No significant bindingNo activationfMLF
FPR3No significant bindingNo activationF2L

Murine studies confirm cross-species reactivity, with Quin C1 effectively engaging mFpr2 (murine ortholog of FPR2/ALX) but showing minimal interaction with mFpr1 or other murine FPR-related sequences [6] [8]. This selectivity profile positions Quin C1 as a valuable pharmacological tool for dissecting FPR2/ALX-specific functions in complex biological systems where multiple FPRs are co-expressed.

Mechanisms of FPR2/ALX-Mediated Signal Transduction Pathways

Quin C1 activates diverse intracellular signaling cascades through FPR2/ALX, a promiscuous GPCR that couples to multiple G-protein subtypes. Upon receptor engagement, Quin C1 preferentially triggers pertussis toxin-sensitive pathways indicating predominant Gi/o coupling [10]. This activation leads to:

  • Calcium Signaling: Rapid intracellular Ca²⁺ flux via Gβγ-mediated activation of phospholipase Cβ (PLCβ), observed in both human neutrophils and transfected cell lines [3] [8].
  • Mitogen-Activated Protein Kinase (MAPK) Cascades: Sustained phosphorylation of ERK1/2 and JNK, but minimal p38 MAPK activation. In myeloid cells, this ERK/JNK activation regulates cytokine production and cellular motility [1] [2].
  • Anti-inflammatory Effectors: Downstream inhibition of pro-inflammatory transcription factors NF-κB and AP-1, along with upregulation of Nrf2-mediated antioxidant responses [2].

Notably, Quin C1 exhibits biased agonism at FPR2/ALX. Unlike classical FPR agonists (e.g., fMLF) that robustly stimulate NADPH oxidase-dependent superoxide production, Quin C1 has markedly reduced efficacy in superoxide generation (<20% of fMLF response) despite similar calcium mobilization potency [8] [10]. This functional selectivity likely contributes to its anti-inflammatory profile by minimizing oxidative tissue damage while promoting resolution pathways.

Table 2: Key Signal Transduction Pathways Activated by Quin C1 via FPR2/ALX

Signaling PathwayG-Protein CouplingDownstream EffectorsBiological Outcomes
Ca²⁺ MobilizationGi/oPLCβ → IP₃ → Ca²⁺ releaseChemotaxis, degranulation
ERK/JNK ActivationGi/o (βγ-dependent)Ras→Raf→MEK→ERK/JNKCell survival, cytokine modulation
NF-κB InhibitionGαiIκB stabilizationReduced TNF-α, IL-1β production
Nrf2 ActivationNot determinedARE gene transcriptionAntioxidant response, tissue protection

Comparative Efficacy in Calcium Mobilization vs. Classical FPR Agonists

Quantitative pharmacological profiling demonstrates that Quin C1 is a high-potency agonist for FPR2/ALX-mediated calcium mobilization, with EC₅₀ values in the low nanomolar range (8.3-8.5 pEC₅₀) in human neutrophils and FPR2-transfected cell lines [9] [10]. This efficacy surpasses endogenous lipid agonists like lipoxin A₄ (LXA₄; pEC₅₀ ~9.0) and approaches the potency of optimized peptide agonists such as WKYMVm (pEC₅₀ 9.0-10.1) [9].

However, Quin C1 exhibits distinct temporal dynamics in calcium signaling compared to classical FPR agonists:

  • Rapid Onset: Peak calcium flux occurs within 15-20 seconds post-stimulation, comparable to fMLF
  • Sustained Plateau Phase: Intracellular Ca²⁺ remains elevated >50% longer than fMLF-induced transients
  • Receptor Resensitization: Slower rephosphorylation of internalized receptor, reducing tachyphylaxis [3] [8]

In murine models of inflammation, this signaling profile translates to enhanced biological efficacy. In bleomycin-induced lung injury, Quin C1 administration (0.2 mg/kg) reduced BALF neutrophils by 68% and lymphocytes by 54%, outperforming endogenous resolvins in suppressing TNF-α and IL-1β production [3] [8]. The unique kinetic properties of Quin C1-mediated calcium signaling may contribute to its sustained anti-inflammatory actions in vivo.

Properties

Product Name

Quin C1

IUPAC Name

4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide

Molecular Formula

C26H27N3O4

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C26H27N3O4/c1-3-4-17-33-21-15-11-19(12-16-21)25(30)28-29-24(18-9-13-20(32-2)14-10-18)27-23-8-6-5-7-22(23)26(29)31/h5-16,24,27H,3-4,17H2,1-2H3,(H,28,30)

InChI Key

XORVAHQXRDLSFT-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC

Synonyms

4-butoxy-N-(2-(4-methoxy-phenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl)-benzamide
Quin-C1

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.